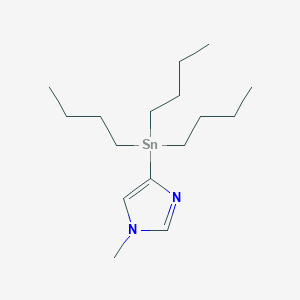

n-methyl-4-(tributylstannyl)imidazole

Description

The exact mass of the compound 1-Methyl-4-(tributylstannyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-methyl-4-(tributylstannyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-methyl-4-(tributylstannyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(1-methylimidazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEWCRAPSCLFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619755 | |

| Record name | 1-Methyl-4-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-73-0 | |

| Record name | 1-Methyl-4-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(tributylstannyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Application of N-Methyl-4-(tributylstannyl)imidazole

N-Methyl-4-(tributylstannyl)imidazole is a specialized organotin reagent that serves as a cornerstone in contemporary organic synthesis and drug development. Its significance lies in its ability to act as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] This functionality allows for the precise introduction of the 1-methylimidazol-4-yl moiety into complex molecular architectures. The imidazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, applications, and critical safety protocols associated with N-Methyl-4-(tributylstannyl)imidazole, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

PART 1: Synthesis Protocol

The most reliable and regioselective synthesis of N-Methyl-4-(tributylstannyl)imidazole hinges on a lithium-halogen exchange reaction followed by quenching with an electrophilic tin species. This method circumvents the challenges associated with direct lithiation of the N-methylimidazole ring, which typically favors deprotonation at the C2 position. The use of a 4-halo-N-methylimidazole precursor, particularly the iodo-derivative, ensures the formation of the desired 4-substituted regioisomer.

Detailed Step-by-Step Methodology

Disclaimer: This protocol involves highly reactive and toxic substances. It must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Preparation of the Reaction Vessel: A three-necked, round-bottomed flask is flame-dried under a vacuum and subsequently purged with an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to exclude atmospheric moisture and oxygen, which would quench the highly reactive organolithium intermediate.

-

Addition of Starting Material: 4-Iodo-1-methyl-1H-imidazole (1.0 equivalent) is added to the flask, followed by anhydrous tetrahydrofuran (THF) under a positive pressure of inert gas. The solution is stirred until the starting material is fully dissolved.

-

Cooling: The reaction flask is immersed in a dry ice/acetone bath to bring the internal temperature to -78 °C. Maintaining this low temperature is critical to ensure the stability of the organolithium intermediate and prevent side reactions.

-

Lithium-Halogen Exchange: n-Butyllithium (n-BuLi, typically a 1.6 M or 2.5 M solution in hexanes, 1.05 equivalents) is added dropwise via syringe. The addition should be slow to manage any exotherm. The reaction mixture is stirred at -78 °C for approximately 1 hour. Successful formation of the 4-lithio-1-methyl-1H-imidazole intermediate occurs during this step.

-

Stannylation: Tributyltin chloride (Bu₃SnCl, 1.1 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The lithiated imidazole acts as a nucleophile, attacking the electrophilic tin atom. The mixture is stirred for an additional 1-2 hours at this temperature.

-

Warming and Quenching: The reaction is slowly allowed to warm to room temperature. Once warmed, it is cautiously quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Extraction: The aqueous layer is separated, and the remaining organic phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a colorless to yellow liquid[2], is purified by vacuum distillation or column chromatography on silica gel to yield the final N-Methyl-4-(tributylstannyl)imidazole.

Quantitative Data Summary

| Reagent | Molar Eq. | Key Parameters | Purpose |

| 4-Iodo-1-methyl-1H-imidazole | 1.0 | N/A | Precursor |

| n-Butyllithium (n-BuLi) | 1.05 | -78 °C, Anhydrous THF | Lithium-Halogen Exchange |

| Tributyltin chloride (Bu₃SnCl) | 1.1 | -78 °C, Anhydrous THF | Stannylation Agent |

| Saturated NH₄Cl (aq) | Excess | Room Temperature | Quenching Agent |

Experimental Workflow Diagram

PART 2: Mechanistic Insights

The success of this synthesis is rooted in the precise control of reactivity through low temperatures and the predictable nature of the lithium-halogen exchange mechanism.

-

Causality of Low Temperature: The 4-lithio-N-methyl-imidazole intermediate is highly reactive and thermally unstable. Performing the reaction at -78 °C prevents its decomposition and minimizes side reactions, such as proton abstraction from the solvent (THF) or other starting materials.

-

Lithium-Halogen Exchange: This is a well-established organometallic reaction. The carbon-iodine bond is polarized, and the more electronegative carbon atom is attacked by the nucleophilic butyl group from n-BuLi. This process is significantly faster than the direct deprotonation of any C-H bond on the imidazole ring, thus ensuring high regioselectivity for the 4-position.

-

Electrophilic Quench (Stannylation): The newly formed carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electron-deficient tin atom in tributyltin chloride, displacing the chloride ion and forming the desired carbon-tin bond.

Reaction Mechanism Diagram

PART 4: Critical Safety, Handling, and Disposal Protocols

Authoritative Grounding: Organotin compounds, particularly trisubstituted variants like tributyltins (TBT), are notoriously toxic and require stringent safety protocols. [3]Exposure can lead to severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption. [3][4][5]They are also potent marine pollutants with long-term adverse effects on aquatic ecosystems. [6][7]

Trustworthiness: A Self-Validating Safety System

-

Engineering Controls: All manipulations involving N-Methyl-4-(tributylstannyl)imidazole and its precursors (especially tributyltin chloride) MUST be conducted in a certified chemical fume hood to prevent inhalation of vapors. [6]* Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. [8] * Gloves: Wear appropriate chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene). Always inspect gloves before use and remove them with care to avoid skin contamination. [6] * Eye Protection: Chemical safety goggles and a face shield are required.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.

-

-

Handling: Avoid all direct contact. Do not get in eyes, on skin, or on clothing. [6]In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. [9]* Spill Management: In the event of a spill, evacuate the area. Use an absorbent material or spill pillow to contain the liquid. Place the contaminated material in a clearly labeled, sealed container for hazardous waste disposal. [9][10]Do not touch spilled material without appropriate protective clothing. [10]* Waste Disposal: All waste containing organotin compounds (residual reagent, contaminated labware, purification byproducts) is considered hazardous waste. It must be collected in a designated, sealed container and disposed of according to institutional and governmental regulations. [9]

PART 5: Characterization

The identity and purity of the synthesized N-Methyl-4-(tributylstannyl)imidazole should be confirmed using standard analytical techniques.

-

Physical Properties: The compound is a colorless to yellow liquid. [2] * Density: ~1.04 - 1.128 g/mL at 25 °C [11] * Refractive Index (n20/D): ~1.488 - 1.509 [11]* Spectroscopic Methods:

References

- Organo-tin compounds. (2022-06-30). DCCEEW.

- Toxicity and health effects of selected organotin compounds: a review. PMC.

- Get the Facts: Organotins. Toxic-Free Future.

- Organotin compounds: toxicokinetic aspects. PubMed.

- Organotin Compounds Toxicity: Focus on Kidney. (2018-05-21). Frontiers.

- ORGANOTIN COMPOUNDS. CDC Stacks.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press.

- Tin and Compounds | Public Health Statement. ATSDR - CDC.

- N-Methyl-4-(tributylstannyl)imidazole 95 446285-73-0. Sigma-Aldrich.

- SAFETY DATA SHEET. (2023-09-01). Fisher Scientific.

- ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals. NOAA.

- N-Methyl-4-(tributylstannyl)imidazole 95 446285-73-0. Sigma-Aldrich.

- CAS 446285-73-0|N-Methyl-4-(tributylstannyl)Imidazole. Rlavie.

- N-Methyl-4-(tributylstannyl)imidazole | CAS#:446285-73-0. (2025-08-26). Chemsrc.

- N-Methyl-4-(tributylstannyl)imidazole 95 446285-73-0. Sigma-Aldrich.

- Tributyltin compounds (TBT). Miljøstyrelsen.

- An easy, rapid and inexpensive method to monitor tributyltin (TBT) toxicity in the laboratory. (2025-08-06). ResearchGate.

- Stille reaction. Wikipedia.

- 1-Methyl-4-(tributylstannyl)-1H-imidazole | C16H32N2Sn | CID 21901141. PubChem.

- CN104610343A - One-pot synthesis method of iodomethyl tributyltin. Google Patents.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole [rlavie.com]

- 3. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 5. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. www2.mst.dk [www2.mst.dk]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. N-Methyl-4-(Tributylstannyl)imidazol 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1-Methyl-4-(tributylstannyl)-1H-imidazole | C16H32N2Sn | CID 21901141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-4-(tributylstannyl)imidazole: Properties, Reactivity, and Applications in Modern Synthesis

This guide provides a comprehensive technical overview of N-methyl-4-(tributylstannyl)imidazole, a key organotin reagent. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity profile, and its strategic application in synthetic chemistry, with a particular focus on palladium-catalyzed cross-coupling reactions. The information herein is synthesized from established chemical data and peer-reviewed literature to ensure scientific integrity and practical utility.

Core Chemical Identity and Structural Elucidation

N-methyl-4-(tributylstannyl)imidazole is an organometallic compound featuring a tributyltin group attached to the C4 position of a 1-methylimidazole ring. This unique structure makes it a valuable building block for introducing the N-methylimidazole moiety into complex organic molecules.

-

Synonyms : (1-Methyl-1H-imidazol-4-yl)tributyltin, 1-Methyl-4-(tributylstannanyl)-1H-imidazole, Tributyl(1-methylimidazol-4-yl)stannane[1]

Caption: 2D Structure of N-methyl-4-(tributylstannyl)imidazole.

Physicochemical Properties

The compound is typically supplied as a colorless to yellow liquid.[5] Its physical properties are summarized in the table below. The high boiling point and density are characteristic of organotin compounds of this molecular weight.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | [5] |

| Form | Liquid | [1] |

| Density | 1.128 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.509 | [1] |

| Exact Mass | 372.158752 Da | [3] |

| Topological Polar Surface Area | 17.8 Ų | [3] |

| Flash Point | Not applicable | [1] |

Its solubility profile is dictated by the large, nonpolar tributyl groups, rendering it miscible with many common organic solvents such as tetrahydrofuran (THF), dioxane, and toluene, which are frequently used in the cross-coupling reactions where it is employed.[6]

Core Reactivity and Synthetic Applications

The primary utility of N-methyl-4-(tributylstannyl)imidazole lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][4] Organotin reagents are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, often eliminating the need for protecting groups in complex syntheses.[7][8]

The Stille Cross-Coupling Reaction

The Stille reaction facilitates the formation of a new carbon-carbon bond by coupling the organostannane with an organic electrophile, typically an organic halide (I, Br, Cl) or triflate.[7][8] In this context, N-methyl-4-(tributylstannyl)imidazole serves to transfer the "1-methylimidazol-4-yl" group to the electrophile.

The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-electrophile bond (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation : The organostannane reagent transfers its organic group (in this case, the N-methylimidazole moiety) to the palladium center, displacing the halide and forming a new Pd(II)-R² species. The tributyltin halide is released as a byproduct.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Significance in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products (e.g., histidine, histamine) and FDA-approved drugs.[9][10][11] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to bind effectively to a variety of biological targets like enzymes and receptors.[9][12] Consequently, N-methyl-4-(tributylstannyl)imidazole is a powerful tool for drug discovery, enabling the incorporation of this valuable pharmacophore into novel drug candidates for indications including cancer, microbial infections, and inflammatory diseases.[9][11]

Illustrative Experimental Protocol: Stille Coupling

The following is a generalized, field-proven protocol for the Stille cross-coupling of an aryl bromide with N-methyl-4-(tributylstannyl)imidazole. This protocol is designed as a self-validating system; successful product formation confirms the reactivity of the components under these conditions.

Objective: To synthesize a 4-aryl-1-methylimidazole derivative.

Materials:

-

Aryl bromide (1.0 eq)

-

N-methyl-4-(tributylstannyl)imidazole (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the palladium catalyst, and a magnetic stir bar.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.

-

Reagent Addition: Add N-methyl-4-(tributylstannyl)imidazole to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-methylimidazole.

Caption: Experimental workflow for a typical Stille coupling reaction.

Spectroscopic Characterization Insights

Characterization of N-methyl-4-(tributylstannyl)imidazole and its reaction products relies on standard spectroscopic techniques.

-

NMR Spectroscopy :

-

¹H NMR: Expect signals for the imidazole ring protons, the N-methyl group (a singlet typically around 3.6-3.8 ppm), and the complex multiplets of the three butyl groups on the tin atom.[13][14][15]

-

¹³C NMR: Signals corresponding to the imidazole carbons, the N-methyl carbon, and the four distinct carbons of the butyl chains will be present.

-

¹¹⁹Sn NMR: A single resonance would confirm the tin environment.

-

-

Mass Spectrometry : Electron ionization (EI) mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups.[16][17]

Safety, Handling, and Storage

N-methyl-4-(tributylstannyl)imidazole is a hazardous substance and must be handled with extreme care by trained personnel.[18] Organotin compounds are known for their toxicity.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, and eye/face protection.[18][19] Work should be conducted in a well-ventilated chemical fume hood.[19]

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place.[19] It is classified under Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds).[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H301 | Toxic if swallowed | [3][18] |

| H312 | Harmful in contact with skin | [3][18] |

| H315 | Causes skin irritation | [3][18] |

| H319 | Causes serious eye irritation | [3][18] |

| H360FD | May damage fertility. May damage the unborn child. | [1] |

| H372 | Causes damage to organs through prolonged or repeated exposure | [3][18] |

| H410 | Very toxic to aquatic life with long lasting effects | [18] |

| P202 | Do not handle until all safety precautions have been read and understood | [1] |

| P273 | Avoid release to the environment | [18] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [18] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [18] |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [18] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |

References

-

N-Methyl-4-(tributylstannyl)imidazole. (n.d.). Chemsrc. Retrieved from [Link]

-

1-Methyl-4-(tributylstannyl)-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]

-

N-Methyl-4-(tributylstannyl)imidazole, 95%. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

-

N-Methyl-4-(tributylstannyl)imidazole. (n.d.). Rlavie. Retrieved from [Link]

-

On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). European Journal of Organic Chemistry. Retrieved from [Link]

-

Stille reaction of N-[(tributylstannyl)methyl]phthalimides. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved from [Link]

-

The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. Retrieved from [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (n.d.). TSI Journals. Retrieved from [Link]

-

tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses. Retrieved from [Link]

-

1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

-

The superimposed ¹H NMR spectra of (a) the free N-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. N-Methyl-4-(tributylstannyl)imidazole 95 446285-73-0 [sigmaaldrich.com]

- 2. N-Methyl-4-(tributylstannyl)imidazole | CAS#:446285-73-0 | Chemsrc [chemsrc.com]

- 3. 1-Methyl-4-(tributylstannyl)-1H-imidazole | C16H32N2Sn | CID 21901141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-甲基-4-(三丁基锡基)咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole [rlavie.com]

- 6. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. tsijournals.com [tsijournals.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. researchgate.net [researchgate.net]

- 16. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 17. govinfo.gov [govinfo.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to N-Methyl-4-(tributylstannyl)imidazole (CAS No. 446285-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-(tributylstannyl)imidazole, identified by CAS number 446285-73-0, is a pivotal organotin reagent in modern organic synthesis. Its primary utility lies in its function as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille and Negishi reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed insights into its application in synthetic methodologies, and its role in the synthesis of complex, biologically active molecules. Particular emphasis is placed on the practical aspects of its use, including reaction protocols and safety considerations, to empower researchers in leveraging this reagent for their synthetic endeavors.

Compound Profile: Chemical and Physical Properties

N-Methyl-4-(tributylstannyl)imidazole is a liquid at room temperature, characterized by the following properties:[1][2]

| Property | Value | Reference(s) |

| CAS Number | 446285-73-0 | [1][2][3][4] |

| Molecular Formula | C₁₆H₃₂N₂Sn | [2][4] |

| Molecular Weight | 371.15 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid | [5] |

| Density | 1.128 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.509 | [1] |

| Boiling Point | >100 °C at 1 mmHg | [2] |

| Melting Point | >10 °C | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Soluble in common organic solvents. | |

| SMILES | CCCC(CCCC)c1cn(C)cn1 | [1] |

| InChI | 1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;31-3-4-2;/h3-4H,1H3;31,3-4H2,2H3; | [1] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of N-Methyl-4-(tributylstannyl)imidazole is predominantly realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in organic synthesis for the formation of carbon-carbon bonds.

The Stille Reaction: A Mechanistic Overview

The Stille reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. The general catalytic cycle for the Stille reaction is depicted below. The key steps involve the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Reactivity and Experimental Considerations

The imidazole moiety in N-Methyl-4-(tributylstannyl)imidazole can influence the reactivity of the C-Sn bond. The electron-rich nature of the imidazole ring can affect the rate of transmetalation. When designing a synthesis using this reagent, several factors should be considered:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used catalysts.

-

Solvent: Anhydrous and degassed solvents such as toluene, dioxane, or DMF are typically employed to prevent catalyst deactivation and side reactions.

-

Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.

-

Temperature: Reactions are often conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.

Exemplary Synthetic Protocol: Stille Coupling

The following is a representative, step-by-step protocol for a Stille coupling reaction using N-Methyl-4-(tributylstannyl)imidazole. This protocol is intended as a general guideline and may require optimization for specific substrates.

Reaction: Coupling of an Aryl Iodide with N-Methyl-4-(tributylstannyl)imidazole.

Materials:

-

Aryl iodide (1.0 eq)

-

N-Methyl-4-(tributylstannyl)imidazole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous, degassed toluene

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Under a stream of inert gas, add the aryl iodide (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reagent Addition: Add N-Methyl-4-(tributylstannyl)imidazole (1.1 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Application in the Synthesis of Bioactive Molecules

The utility of N-Methyl-4-(tributylstannyl)imidazole extends to the synthesis of complex molecules with significant biological activity, highlighting its importance in drug discovery and development.

Synthesis of Methylthiopyrazole Epothilone B Analogues

N-Methyl-4-(tributylstannyl)imidazole has been utilized as a key reagent in the synthesis of methylthiopyrazole epothilone B, a potent anticancer agent.[1][6][7] Epothilones are a class of microtubule-stabilizing agents that have shown promise in cancer chemotherapy.[8] The Stille coupling reaction enables the efficient introduction of the N-methylimidazole moiety into the epothilone scaffold, a crucial step in the total synthesis of these complex natural product analogues.[9]

Synthesis of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response and has been implicated in a variety of inflammatory diseases.[10][11][12] Consequently, inhibitors of the NLRP3 inflammasome are of significant therapeutic interest.[13] N-Methyl-4-(tributylstannyl)imidazole has been employed in the synthesis of novel NLRP3 inhibitors, demonstrating its value in the construction of new chemical entities for the treatment of inflammatory disorders.[9]

Safety and Handling

N-Methyl-4-(tributylstannyl)imidazole is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Classifications: [1]

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Reproductive Toxicity (Category 1B)

-

Specific Target Organ Toxicity — Repeated Exposure (Category 1)

-

Hazardous to the Aquatic Environment, Acute (Category 1)

-

Hazardous to the Aquatic Environment, Chronic (Category 1)

Precautionary Measures: [14][15]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[14]

Conclusion

N-Methyl-4-(tributylstannyl)imidazole is a valuable and versatile reagent for the construction of carbon-carbon bonds in organic synthesis. Its application in palladium-catalyzed cross-coupling reactions has enabled the synthesis of complex and biologically important molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the research and development of new chemical entities.

References

-

N-Methyl-4-(tributylstannyl)imidazole | CAS#:446285-73-0. Chemsrc. [Link]

-

N-Methyl-4-(tributylstannyl)imidazole 70% | CAS:446285-73-0. Autech Industry Co.,Limited. [Link]

- US20230255966A1 - A combination of a cbp/p300 bromodomain inhibitor and an egfr inhibitor for use in treating egfr-mutant nsclc.

-

N-Methyl-4-(tributylstannyl)imidazole - [M6226]. Synthonix, Inc. [Link]

-

Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome. ChemMedChem. [Link]

-

CN115485026A - Nlrp3 inflammasome pathway inhibitor pyrazolo[1,2-d][1][3]triazin-2-yl-acetamide. Google Patents.

-

Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. PMC. [Link]

-

Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. NIH. [Link]

-

Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. ResearchGate. [Link]

-

Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. CIB (CSIC). [Link]

-

Synthesis and antitumor activity of epothilone B. PubMed. [Link]

-

CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole. Rlavie. [Link]

-

1-Methyl-4-(tributylstannyl)-1H-imidazole. Apollo Scientific. [Link]

Sources

- 1. N-Methyl-4-(tributylstannyl)imidazole | 446285-73-0 [amp.chemicalbook.com]

- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 3. benthamdirect.com [benthamdirect.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole [rlavie.com]

- 6. N-Methyl-4-(tributylstannyl)imidazole Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. epothilone b suppliers USA [americanchemicalsuppliers.com]

- 8. Synthesis and antitumor activity of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cib.csic.es [cib.csic.es]

- 10. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of N-Methyl-4-(tributylstannyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and analytical techniques required for the synthesis and complete structure elucidation of N-methyl-4-(tributylstannyl)imidazole. With full editorial control, this document is structured to offer not just procedural steps, but a deep, causal understanding behind the experimental choices, ensuring a self-validating system of protocols for researchers in the field.

Introduction and Significance

N-methyl-4-(tributylstannyl)imidazole is a key organotin reagent, primarily utilized as a versatile building block in organic synthesis. Its significance lies in its application in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of a methyl-imidazole moiety into complex organic molecules. This functionality is of particular interest in medicinal chemistry and drug development, where the imidazole ring is a common pharmacophore.

The precise structural confirmation of this reagent is paramount to ensure reaction specificity and product purity. This guide will walk through a plausible synthetic route and the subsequent, rigorous process of structural verification using modern spectroscopic techniques.

Synthesis of N-Methyl-4-(tributylstannyl)imidazole

The synthesis of N-methyl-4-(tributylstannyl)imidazole can be approached through the stannylation of a suitable N-methylimidazole precursor. A common and effective method involves the reaction of 4-iodo-1-methylimidazole with a tributyltin source.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of organostannanes.

Materials:

-

4-iodo-1-methylimidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox

-

Round-bottom flasks

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with 4-iodo-1-methylimidazole (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. This step generates a lithiated imidazole intermediate.

-

Stannylation: Tributyltin chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield N-methyl-4-(tributylstannyl)imidazole as a colorless to yellow liquid.[1]

Safety First: Handling Organotin Compounds

Organotin compounds, including tributyltin derivatives, are highly toxic and require careful handling in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[4] These compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure.[5] All waste materials must be disposed of as hazardous waste according to institutional protocols.[2]

Structure Elucidation Workflow

The definitive identification of the synthesized N-methyl-4-(tributylstannyl)imidazole relies on a combination of spectroscopic methods. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide an unambiguous structural confirmation.

Sources

- 1. CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole [rlavie.com]

- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. fishersci.fr [fishersci.fr]

- 5. 1-Methyl-4-(tributylstannyl)-1H-imidazole | C16H32N2Sn | CID 21901141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N-Methyl-4-(tributylstannyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of chemical research and development, the comprehensive characterization of reagents is paramount. N-Methyl-4-(tributylstannyl)imidazole stands as a valuable building block in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This guide endeavors to provide a detailed overview of the available spectroscopic data for this compound.

It is important to note at the outset that while fundamental properties and safety information for N-Methyl-4-(tributylstannyl)imidazole are accessible through commercial suppliers, detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, and Mass Spectrometry) are not readily found in the scientific literature or common databases as of the latest search. This guide will therefore synthesize the available information and provide a framework for the expected spectroscopic characteristics based on the known structure and data from analogous compounds. This approach is intended to offer practical insights while maintaining transparency about the current data limitations.

Compound Profile: N-Methyl-4-(tributylstannyl)imidazole

N-Methyl-4-(tributylstannyl)imidazole is an organotin compound featuring a tributylstannyl group attached to the C4 position of an N-methylimidazole ring. This structure makes it a versatile reagent, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the N-methylimidazol-4-yl moiety into various organic molecules.

Molecular Structure:

Caption: 2D structure of N-Methyl-4-(tributylstannyl)imidazole.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 446285-73-0 | |

| Molecular Formula | C₁₆H₃₂N₂Sn | |

| Molecular Weight | 371.15 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.128 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.509 | [1] |

Spectroscopic Characterization: An Analytical Framework

While specific experimental data is not publicly available, this section outlines the expected spectroscopic characteristics based on the molecule's structure. This framework serves as a guide for researchers in interpreting their own analytical data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the presence of both the aromatic imidazole ring and the aliphatic tributylstannyl group.

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| Imidazole H-2 | ~7.5 - 7.8 | Singlet (s) | - | Expected to be the most downfield of the imidazole protons due to the influence of two adjacent nitrogen atoms. |

| Imidazole H-5 | ~6.8 - 7.2 | Singlet (s) | - | |

| N-Methyl (N-CH₃) | ~3.6 - 3.9 | Singlet (s) | - | |

| α-Methylene (-Sn-CH₂-) | ~0.9 - 1.2 | Triplet (t) | J(H-H) ≈ 8, J(Sn-H) satellites | Tin-proton coupling (²J(Sn-H)) satellites are expected, providing a key diagnostic feature. |

| β-Methylene (-CH₂-CH₂-Sn-) | ~1.4 - 1.6 | Multiplet (m) | - | |

| γ-Methylene (-CH₂-CH₂-CH₃) | ~1.2 - 1.4 | Sextet (sxt) | J(H-H) ≈ 7 | |

| Terminal Methyl (-CH₃) | ~0.8 - 1.0 | Triplet (t) | J(H-H) ≈ 7 |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-4-(tributylstannyl)imidazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Pay attention to the spectral width to encompass all signals, including potential tin satellites.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Workflow for ¹H NMR Analysis:

Caption: Standard workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of tin will result in observable carbon-tin couplings (J(Sn-C)).

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Coupling to Sn | Notes |

| Imidazole C2 | ~138 - 142 | ²J(Sn-C) | |

| Imidazole C4 | ~145 - 150 | ¹J(Sn-C) | Direct attachment to tin will result in a large one-bond coupling constant. |

| Imidazole C5 | ~120 - 125 | ²J(Sn-C) | |

| N-Methyl (N-CH₃) | ~33 - 36 | - | |

| α-Carbon (-Sn-CH₂-) | ~9 - 12 | ¹J(Sn-C) | |

| β-Carbon (-CH₂-CH₂-Sn-) | ~29 - 32 | ²J(Sn-C) | |

| γ-Carbon (-CH₂-CH₂-CH₃) | ~27 - 30 | ³J(Sn-C) | |

| Terminal Methyl (-CH₃) | ~13 - 15 | ⁴J(Sn-C) |

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

-

Data Acquisition:

-

A larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

The spectral width should be set to encompass the entire expected range of carbon chemical shifts (typically 0-220 ppm).

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR are applied.

-

Chemical shifts are referenced to the solvent signal or an internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the multiple stable isotopes of tin. The most abundant isotopes of tin are ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn. This isotopic pattern is a definitive signature for tin-containing compounds. The exact mass of the most abundant isotopologue is 372.1588 amu.[2]

-

Fragmentation Pattern: Common fragmentation pathways for tributyltin compounds involve the loss of butyl groups. Expected fragment ions would include:

-

[M - C₄H₉]⁺

-

[M - 2(C₄H₉)]⁺

-

[M - 3(C₄H₉)]⁺ (resulting in the tin-imidazole fragment)

-

Fragments corresponding to the imidazole moiety.

-

Experimental Protocol: Acquiring Mass Spectra

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that are more likely to preserve the molecular ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is advantageous for determining the exact mass and confirming the elemental composition.

Logical Flow of Spectroscopic Analysis:

Caption: A logical workflow demonstrating the complementary nature of different spectroscopic techniques for structural elucidation.

Synthesis and Purity Assessment

N-Methyl-4-(tributylstannyl)imidazole is typically synthesized via the stannylation of N-methylimidazole. A common method involves the deprotonation of N-methylimidazole with a strong base, such as n-butyllithium, followed by quenching with tributyltin chloride.

Purity Assessment:

The purity of N-Methyl-4-(tributylstannyl)imidazole is critical for its successful application in synthesis. The spectroscopic techniques outlined above are essential for purity assessment:

-

¹H NMR: Can be used to detect and quantify proton-containing impurities. The presence of unreacted N-methylimidazole or residual solvents would be evident.

-

GC-MS: Can separate volatile impurities and provide their mass spectra for identification.

Commercial sources typically offer this compound at a purity of 95% or higher.[1]

Conclusion and Future Outlook

The lack of published, peer-reviewed spectroscopic data represents a gap in the chemical literature. Future work by researchers synthesizing or utilizing this compound should aim to publish this data to benefit the wider scientific community. A complete and verified dataset would enhance the utility of this important synthetic building block.

References

Sources

An In-Depth Technical Guide to the Safe Handling of N-Methyl-4-(tributylstannyl)imidazole

Executive Summary

N-methyl-4-(tributylstannyl)imidazole is a valuable organotin reagent frequently employed in palladium-catalyzed cross-coupling reactions, such as Stille and Negishi couplings, for the synthesis of complex organic molecules.[1] Its utility, however, is matched by its significant toxicity, a characteristic primarily dictated by the tributyltin (TBT) moiety. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk mitigation and scientific causality. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar organotin reagents. Adherence to these protocols is critical not only for operator safety but also for ensuring environmental protection and data integrity.

Hazard Identification and Toxicological Profile

A foundational understanding of the hazards associated with N-methyl-4-(tributylstannyl)imidazole is non-negotiable for its safe use. The primary risk is derived from the high systemic and environmental toxicity of tributyltin compounds.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for N-methyl-4-(tributylstannyl)imidazole is provided below.

| Property | Value | Source(s) |

| CAS Number | 446285-73-0 | [2][3] |

| Molecular Formula | C₁₆H₃₂N₂Sn | [3] |

| Molecular Weight | 371.15 g/mol | |

| Appearance | Colorless to yellow liquid | [4] |

| Density | 1.128 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.509 | [5] |

GHS Hazard Classification

The compound is classified under multiple hazard categories, underscoring its potential to cause severe health effects upon exposure.

| Hazard Class | Category | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | [2][3] |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | [2][3] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation | [2][3] |

| Reproductive Toxicity | 1B | Danger | H360FD: May damage fertility. May damage the unborn child. | |

| STOT (Repeated Exposure) | 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure | [2][3] |

| Aquatic Hazard, Acute | 1 | Warning | H400: Very toxic to aquatic life | [3] |

| Aquatic Hazard, Chronic | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects | [2] |

Toxicological Profile of the Tributyltin (TBT) Moiety

The causality behind the stringent handling protocols lies in the well-documented toxicology of TBT compounds.

-

Dermal and Oral Toxicity : Tributyltin compounds are moderately toxic through both ingestion and dermal absorption.[7] They are potent skin irritants, capable of causing severe chemical burns in high concentrations, particularly affecting hair follicles.[7] Occupational exposures have resulted in symptoms including skin irritation, dizziness, and respiratory distress.[7]

-

Immunotoxicity and Endocrine Disruption : TBT is a potent immunotoxic agent, primarily targeting the thymus gland in animal studies.[8] It is also a known endocrine disruptor, famously causing imposex (the development of male characteristics in females) in marine snails even at extremely low concentrations.[9]

-

Reproductive and Developmental Toxicity : In vivo studies on mice have demonstrated that tributyltin oxide can be embryotoxic and teratogenic, though these effects may be linked to maternal toxicity.[8]

-

Ecotoxicity : TBT is an aggressive biocide that is extremely toxic to non-target aquatic organisms. Due to its lipophilic nature, it readily bioaccumulates in fatty tissues of organisms, posing a significant risk to the food chain.

The Hierarchy of Controls: A Risk Mitigation Framework

A systematic approach to safety involves implementing controls at various levels, from most to least effective. This "Hierarchy of Controls" provides a logical and authoritative framework for managing the risks associated with N-methyl-4-(tributylstannyl)imidazole.

Caption: Hierarchy of Controls applied to organotin safety.

Elimination and Substitution

While complete elimination is unlikely given the compound's specific reactivity, researchers should always consider if a less hazardous reagent could achieve the desired chemical transformation. This represents the most effective safety control.

Engineering Controls

This is the primary method for isolating the operator from the hazard.

-

Chemical Fume Hood : All manipulations of N-methyl-4-(tributylstannyl)imidazole, including transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood.[10] This is critical to prevent inhalation of any aerosols or vapors. The ventilation system should be designed to prevent recirculation and be checked regularly (e.g., every 3 months) to ensure effectiveness.[11]

-

Glovebox : For operations requiring a strictly inert atmosphere, a glovebox provides an even higher level of containment.

Administrative Controls

These are work practices and procedures that reduce the likelihood of exposure.

-

Designated Area : A specific area within the fume hood should be demarcated for organotin use to prevent cross-contamination.[10]

-

Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this compound must be available and understood by all users.

-

Training : Personnel must be trained on the specific hazards, handling techniques, and emergency procedures for organotin compounds before beginning work.[10][11]

-

Prohibition of Solitary Work : Never work with organotin reagents alone.[10]

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[2] Always wash hands and forearms thoroughly with soap and water after handling the reagent, even if gloves were worn.[2][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection : Chemical safety goggles and a full-face shield (minimum 8 inches) are mandatory to protect against splashes.[11]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) must be worn. Inspect gloves for defects before use and change them immediately if contamination is suspected.

-

Body Protection : A lab coat (cotton or flame-retardant material), long pants, and closed-toe shoes are required.[10] For larger-scale operations or situations with a high splash risk, an impervious apron and boots should be used.[11]

-

Respiratory Protection : While engineering controls should be sufficient, appropriate respiratory protection (e.g., a respirator with a P3 filter) must be available for emergency situations like a large spill.

Standard Operating Procedures (SOPs)

The following protocols provide a self-validating system for the safe use of N-methyl-4-(tributylstannyl)imidazole from receipt to disposal.

Pre-Experiment Preparations

-

Ensure the chemical fume hood is operational and the sash is at the lowest practical height.

-

Clear the designated work area of all unnecessary equipment and chemicals.[10]

-

Assemble all necessary glassware and equipment. Ensure glassware is dry, as some organotin reagents can react with water.[10][12]

-

Prepare separate, clearly labeled waste containers for liquid organotin waste, solid organotin waste, and decontamination solutions (e.g., bleach).

-

Locate the nearest emergency shower and eyewash station.[11] Ensure the path is unobstructed.

-

Don all required PPE as described in Section 3.4.

Step-by-Step Handling and Transfer Protocol

This compound is often supplied in a Sure/Seal™ bottle and should be handled under an inert atmosphere to maintain its integrity and prevent exposure.

-

Secure the reagent bottle in the designated area of the fume hood.

-

Establish an inert atmosphere (e.g., Argon or Nitrogen) in the reaction flask.

-

Using a clean, dry needle, create a positive pressure of inert gas in the reagent bottle via a bubbler to prevent air entry during transfer.

-

Use a clean, dry syringe with a needle of appropriate gauge to pierce the septum of the reagent bottle.

-

Slowly withdraw the required volume of N-methyl-4-(tributylstannyl)imidazole into the syringe.

-

Withdraw the syringe from the reagent bottle and immediately insert it into the septum of the reaction flask.

-

Dispense the reagent into the reaction mixture.

-

Immediately after transfer, rinse the syringe and needle. Draw a quenching/cleaning solvent (e.g., hexanes or toluene) into the syringe and dispense it into the designated liquid organotin waste container.[10] Repeat this process at least three times.

-

Remove the inert gas needle from the reagent bottle and cover the puncture holes in the septum with tape or paraffin film before replacing the cap.[10]

Storage Requirements

-

Store N-methyl-4-(tributylstannyl)imidazole in its original, tightly sealed container.[11]

-

Keep in a dry, well-ventilated, and secured location, such as a locked cabinet designated for highly toxic materials.

-

The designated storage class is 6.1C (Combustible, acute toxic).

-

Store away from incompatible materials, particularly strong oxidizers.[11]

Waste Management and Decontamination Protocol

Improper disposal and decontamination are major sources of exposure and environmental release.

-

Waste Segregation : All materials contaminated with the organotin reagent (excess reagent, reaction mixtures, contaminated solvents, paper towels, gloves, silica gel) must be collected in a clearly labeled, sealed hazardous waste container.[12]

-

Glassware Decontamination : This is a critical step to prevent cross-contamination of future experiments and protect personnel.

-

Step A: Initial Rinse : After the experiment, rinse the glassware with a suitable organic solvent (e.g., acetone or toluene) directly into the liquid organotin waste container.

-

Step B: Oxidative Quench : Immerse all contaminated glassware, stir bars, and spatulas in a dedicated bath of commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution.[13][14] Let it soak for at least 12-24 hours. This process oxidizes the tributyltin species to significantly less toxic tin oxides.[14]

-

Step C: Post-Quench Cleaning : After soaking, the bleach or peroxide solution should be disposed of as a separate hazardous waste stream. The glassware can then be washed using standard laboratory procedures (e.g., soap and water, followed by solvent rinses).[14]

-

Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

Caption: Decision workflow for organotin-related emergencies.

Spill Response

-

Evacuate and alert personnel in the immediate area.

-

If the spill is large or ventilation is inadequate, call for emergency response and evacuate the lab.

-

For small, manageable spills, don appropriate PPE, including respiratory protection if necessary.[12]

-

Contain and absorb the spill using an inert material like sand, vermiculite, or a spill pillow.[2][12]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][12]

-

Clean the spill area thoroughly. Prevent all spill cleanup materials from entering drains.[2]

Fire Response

-

Organotin compounds may emit toxic fumes in a fire.[12]

-

If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. DO NOT use water , as some organotin reagents can react with it.[10]

-

For any larger fire, activate the alarm, evacuate the area, and close the doors.

First Aid for Exposures

Speed is essential. First-aiders must protect themselves from secondary contamination.

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][15]

-

Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes, preferably under an emergency shower.[11][12] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[2][15] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[12]

Conclusion

N-methyl-4-(tributylstannyl)imidazole is a potent chemical tool whose utility demands a commensurate level of respect and caution. Its high acute toxicity, potential for chronic organ damage, and severe environmental impact necessitate a multi-layered safety approach. By integrating robust engineering controls, strict administrative protocols, and diligent use of personal protective equipment, researchers can effectively mitigate the risks. The causality is clear: the inherent toxicity of the tributyltin moiety requires these measures not as suggestions, but as fundamental requirements for safe and responsible science.

References

-

Tributyltin - Collaborative for Health & Environment. (Source: CHE) [Link]

-

Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. (Source: PubMed) [Link]

-

The Tributyltins: Mammalian Toxicity and Risk Evaluation for Humans. (Source: IEEE Xplore) [Link]

-

TRIBUTYLTIN (TBT) - EXTOXNET PIP. (Source: Oregon State University) [Link]

-

[Tributyltin compounds--the substances noxious to health]. (Source: PubMed) [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. (Source: Centers for Disease Control and Prevention) [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (Source: National Academies Press) [Link]

-

Standard Operating Procedures - Del Valle Lab. (Source: Del Valle Lab) [Link]

-

Stability and storage problems in organotin speciation in environmental samples. (Source: Royal Society of Chemistry) [Link]

-

How should I manage glassware that came in contact with organotin compounds? - Reddit. (Source: Reddit) [Link]

-

N-Methyl-4-(tributylstannyl)imidazole | CAS#:446285-73-0 - Chemsrc. (Source: Chemsrc) [Link]

-

1-Methyl-4-(tributylstannyl)-1H-imidazole | C16H32N2Sn - PubChem. (Source: National Institutes of Health) [Link]

-

How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? - ResearchGate. (Source: ResearchGate) [Link]

-

Organotin Compounds - AFIRM Group. (Source: AFIRM Group) [Link]

-

N-Methyl-4-(tributylstannyl)imidazole, 95% - Scientific Laboratory Supplies. (Source: Scientific Laboratory Supplies) [Link]

-

CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole - Rlavie. (Source: Rlavie) [Link]

-

N-Methyl-4-(tributylstannyl)imidazole, 95% - Scientific Laboratory Supplies (Ireland) Ltd. (Source: Scientific Laboratory Supplies Ireland) [Link]

Sources

- 1. N-Methyl-4-(tributylstannyl)imidazole 95 446285-73-0 [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 1-Methyl-4-(tributylstannyl)-1H-imidazole | C16H32N2Sn | CID 21901141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 446285-73-0|N-Methyl-4-(Tributylstannyl)Imidazole [rlavie.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. extoxnet.orst.edu [extoxnet.orst.edu]

- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. healthandenvironment.org [healthandenvironment.org]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 13. echemi.com [echemi.com]

- 14. reddit.com [reddit.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

A Comprehensive Technical Guide to the Solubility of N-Methyl-4-(tributylstannyl)imidazole in Organic Solvents

Executive Summary

N-Methyl-4-(tributylstannyl)imidazole is a critical organotin reagent, indispensable for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] The efficacy of this reagent—from reaction kinetics to product yield and purification—is inextricably linked to its behavior in solution. A profound understanding of its solubility profile across a spectrum of organic solvents is therefore not merely academic, but a prerequisite for methodological optimization and rational experimental design. This guide provides an in-depth analysis of the solubility characteristics of N-Methyl-4-(tributylstannyl)imidazole, grounded in fundamental physicochemical principles. We present a theoretical solubility framework, a detailed, self-validating experimental protocol for precise solubility determination, and discuss the profound implications of solvent selection on synthetic outcomes.

Introduction: The Synthetic Imperative for Solubility Data

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The ability to functionalize this core is paramount for drug discovery and development. N-Methyl-4-(tributylstannyl)imidazole serves as a potent building block, enabling the introduction of the N-methylimidazol-4-yl moiety onto various organic substrates.[1] Its utility is most pronounced in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5]

The success of a Stille coupling hinges on the careful orchestration of multiple components in a single phase: the organostannane, the organic halide, the palladium catalyst, and any additives. The solvent is not a passive medium but an active participant that must:

-

Co-solubilize all reactants: Ensure a homogeneous reaction environment for efficient molecular interaction.

-

Modulate catalyst activity: Influence the stability and reactivity of the catalytic species.

-

Facilitate product isolation: Allow for straightforward separation of the desired product from byproducts and unreacted starting materials.

An incomplete understanding of the reagent's solubility can lead to failed reactions, low yields, and complex purification challenges. This guide aims to provide the foundational knowledge and practical tools necessary to master the use of N-Methyl-4-(tributylstannyl)imidazole.

Core Physicochemical Properties

Understanding the intrinsic properties of N-Methyl-4-(tributylstannyl)imidazole provides the basis for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂N₂Sn | [6] |

| Molecular Weight | 371.15 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [6] |

| Density | 1.128 g/mL at 25 °C | |

| Refractive Index | n20/D 1.509 | [8] |

| CAS Number | 446285-73-0 | [6] |

Theoretical Principles of Solubility

The solubility of N-Methyl-4-(tributylstannyl)imidazole is dictated by its hybrid molecular structure, which features two distinct domains:

-

A Lipophilic/Nonpolar Domain: The tin atom is appended with three butyl (-C₄H₉) chains. These long alkyl groups create a large, nonpolar surface area, which dominates the molecule's overall character. This structure is analogous to other tetra-alkyltin compounds known to be soluble in nonpolar solvents.[9][10] The hydrophobicity of organotin compounds generally increases with the number and length of the alkyl chains.[10]

-

A Polar Domain: The N-methylimidazole ring is a polar heterocyclic system. The presence of two nitrogen atoms, one of which possesses a lone pair of electrons, allows for dipole-dipole interactions and potential hydrogen bond acceptance.[2]

The overarching principle of "like dissolves like" governs its solubility. Solvents that can effectively solvate both the extensive nonpolar tributyltin moiety and, to a lesser extent, the polar imidazole ring will be most effective. We can predict that its solubility will be highest in nonpolar and moderately polar aprotic solvents, where van der Waals forces can interact with the butyl chains. Conversely, its solubility may be limited in highly polar, protic solvents like water, where the energetic cost of disrupting the solvent's strong hydrogen-bonding network is not sufficiently compensated by the solvation of the molecule.

Predicted Qualitative Solubility Profile

While exhaustive quantitative data is not publicly available, a qualitative solubility profile can be expertly inferred from the molecule's structure and general principles of organotin chemistry.[9][10] This table serves as a practical starting point for solvent screening.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Miscible | Strong van der Waals interactions between the solvent and the extensive tributyl chains. |

| Ethereal | Diethyl Ether, THF | Miscible | Excellent balance of nonpolar character to dissolve the alkyl chains and Lewis basicity to interact with the tin atom. |

| Chlorinated | Dichloromethane (DCM) | Miscible | Effective at dissolving a wide range of organic compounds with moderate polarity. |

| Polar Aprotic | DMF, Acetonitrile | Soluble / Miscible | The polarity can solvate the imidazole ring, while the organic nature interacts with the alkyl groups. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The solvent's strong hydrogen-bonding network is not easily disrupted by the largely nonpolar solute. |

Experimental Protocol for Quantitative Miscibility/Solubility Determination

To move beyond prediction, direct experimental measurement is required. The following protocol, adapted from established methods for solubility determination, is designed for the quantitative analysis of a liquid analyte like N-Methyl-4-(tributylstannyl)imidazole.[11][12] Given that many organotin compounds are sensitive to air and moisture, all manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.[13][14]

Objective

To determine the concentration at which N-Methyl-4-(tributylstannyl)imidazole is fully miscible or, if a solubility limit exists, to quantify that limit in a given solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment

-

N-Methyl-4-(tributylstannyl)imidazole

-

High-purity anhydrous organic solvents

-

Inert atmosphere glovebox or Schlenk line

-

Calibrated positive displacement pipettes or gas-tight syringes

-

2 mL glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge (if phase separation occurs)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) for quantification.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a stock solution of N-Methyl-4-(tributylstannyl)imidazole in a fully miscible solvent (e.g., THF) at a precisely known concentration (e.g., 100 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 50, 25, 10, 5, 1 mg/mL). These will be used to generate a calibration curve for HPLC analysis.

-

-

Sample Preparation (Test for Miscibility):

-

Into a series of pre-weighed 2 mL glass vials, add a fixed volume of the test solvent (e.g., 1.0 mL).

-